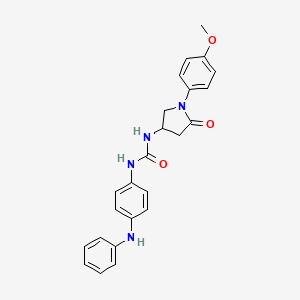
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group. It also has methoxyphenyl and phenylamino phenyl groups attached to it. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The pyrrolidinone ring provides a rigid, planar structure, while the methoxyphenyl and phenylamino phenyl groups could contribute to the overall polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrrolidinone ring could be involved in nucleophilic addition reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group, the methoxy group, and the phenylamino group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
- Synthesis Techniques : The synthesis of urea derivatives, including 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, has been explored through methods that emphasize the carbonylation reaction with triphosgene and the addition of 4-methoxyaniline to generate aryl isocyanate. This process illustrates the potential for creating complex urea compounds with specific functional groups, showcasing their versatility in synthetic chemistry (Sarantou & Varvounis, 2022).
Biomedical Applications
- Anticancer Investigations : Research into unsymmetrical 1,3-disubstituted ureas has demonstrated their potential in enzyme inhibition and anticancer activity. This includes the exploration of their effects on specific cancer cell lines, highlighting the role of urea derivatives in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Material Science and Engineering
- Photodegradation and Hydrolysis : The study of substituted urea pesticides has provided insights into their degradation under various environmental conditions. This research is crucial for understanding the fate of chemical compounds in the environment and developing strategies for their degradation or removal (Gatidou & Iatrou, 2011).
Chemical Reactions and Mechanisms
- Complexation and Unfolding : Investigations into heterocyclic ureas have shed light on their ability to form multiply hydrogen-bonded complexes. This work contributes to our understanding of molecular interactions and the design of molecules with specific properties for applications in nanotechnology and molecular engineering (Corbin et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-anilinophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-22-13-11-21(12-14-22)28-16-20(15-23(28)29)27-24(30)26-19-9-7-18(8-10-19)25-17-5-3-2-4-6-17/h2-14,20,25H,15-16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCKPWVLUKDQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

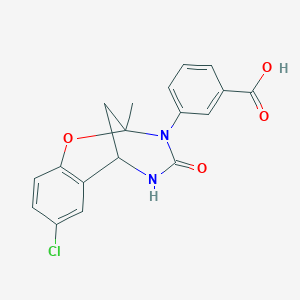
![Benzamide, N-[2-oxo-2-[[(3S)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-](/img/structure/B2757322.png)
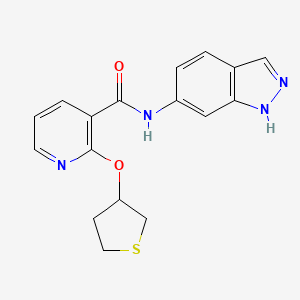
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2757327.png)

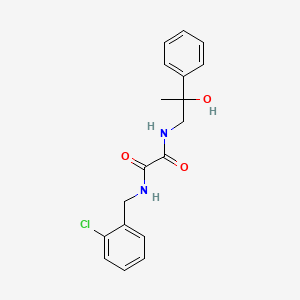
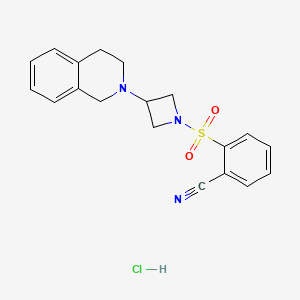

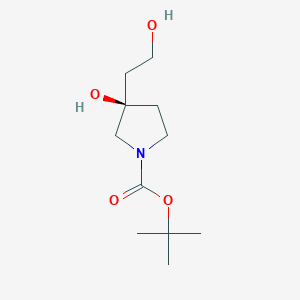

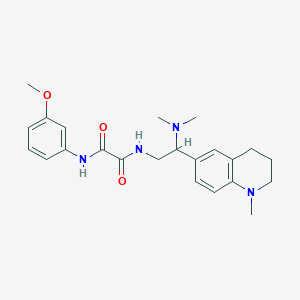
![7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2757340.png)
![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)